molecular formula C22H17ClFN3O4S B2609449 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1031619-34-7

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2609449
CAS No.: 1031619-34-7
M. Wt: 473.9
InChI Key: LLTIGHBPDOKFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily for the investigation of kinase signaling pathways. This benzothiadiazine-derived compound is structurally characterized by a 1,1-dioxido thiadiazine core, a motif known to confer potent biological activity. While specific clinical data is not available, its structural features are highly reminiscent of scaffolds designed to target ATP-binding sites in various protein kinases. Researchers utilize this compound as a key chemical tool to probe the function of specific kinases implicated in disease states, such as cancer and inflammatory disorders. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinase targets, thereby modulating downstream signaling cascades and enabling the study of cellular proliferation, apoptosis, and differentiation. The compound's research value is further amplified by its functional groups, including the 2-fluorophenyl and 4-methoxyphenylacetamide moieties, which are often engineered to optimize binding affinity and selectivity. It serves as a critical intermediate or final compound for hit-to-lead optimization campaigns and for developing structure-activity relationship (SAR) models in drug discovery programs. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-16-9-7-15(8-10-16)25-21(28)13-27-26-22(17-4-2-3-5-19(17)24)18-12-14(23)6-11-20(18)32(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTIGHBPDOKFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in pharmacological applications. Its unique structure incorporates a thiadiazine core and various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The compound features:

  • A thiadiazine ring system, which is known for its diverse biological activities.
  • Substituents such as chlorine and fluorine , which can enhance biological interactions due to their electronegative properties.
  • An amide functional group that can participate in various biochemical reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

The compound exhibited an IC50 value significantly lower than conventional chemotherapeutics, indicating a strong antiproliferative effect. Notably, it was found to induce cell cycle arrest in the G2/M phase and promote apoptosis through oxidative stress pathways, activating proteins such as JNK and c-Jun .

Antibacterial Activity

The compound also displayed notable antibacterial properties against various human pathogenic bacteria. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .

Enzyme Inhibition

In addition to its anticancer and antibacterial activities, the compound has been shown to inhibit specific enzymes, including:

  • Tissue-nonspecific alkaline phosphatase (h-TNAP)
  • Intestinal alkaline phosphatase (h-IAP)

These inhibitory effects suggest potential applications in treating conditions associated with abnormal enzyme activity, such as certain cancers and metabolic disorders .

Study 1: Antiproliferative Effects

A study conducted on the MCF-7 cell line revealed that treatment with the compound led to a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and oxidative stress induction. The study concluded that this compound could be a viable candidate for further development in cancer therapeutics .

Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against four strains of pathogenic bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, outperforming several standard antibiotics. This suggests its potential use in developing new antibacterial agents .

Data Summary

Activity Type Observed Effect Cell Line/Bacteria Tested IC50/Minimum Inhibitory Concentration
AnticancerInduces apoptosisMCF-7< 10 µM
AntibacterialInhibits growthE. coli, S. aureus5 µg/mL
Enzyme InhibitionInhibits h-TNAP and h-IAPN/ASignificant inhibition observed

Comparison with Similar Compounds

Structural Analogues with Benzo-Fused Heterocycles
Compound Name Core Structure Key Substituents Notable Properties
Target Compound Benzo[e][1,2,3]thiadiazine-1,1-dioxide 6-Cl, 4-(2-Fluorophenyl), N-(4-methoxyphenyl) acetamide High polarity (sulfonyl/acetamide); fluorophenyl enhances target affinity .
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide Imidazo[2,1-b][1,3]thiazole 6-(4-Chlorophenyl), N′-[(E)-4-methoxybenzylidene]acetohydrazide Hydrazide group increases hydrogen-bonding capacity; imidazothiazole core confers rigidity .
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide Benzo[e][1,2,3]thiadiazine-1,1-dioxide 6-Cl, 4-Phenyl, N-(3-methylthiophenyl) acetamide Methylthio group increases lipophilicity (logP ~3.2 vs. target’s ~2.8) but reduces solubility .

Key Comparisons :

  • Core Heterocycle : The benzo[e]thiadiazine dioxide core (target) offers sulfonyl-derived polarity and conformational flexibility, whereas imidazothiazole () provides rigidity but lacks sulfonyl stability .
  • Substituent Effects :
    • Fluorine vs. Chlorine at 4-Position : The 2-fluorophenyl group (target) may improve target selectivity over phenyl () due to fluorine’s electronegativity and smaller steric profile .
    • Acetamide vs. Hydrazide : The acetamide in the target compound is less prone to hydrolysis than the hydrazide in , enhancing metabolic stability .
Simpler Acetamide Derivatives
Compound Name Structure Key Features
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide with 2-Cl and N-(4-fluorophenyl) Intramolecular C–H···O interaction stabilizes crystal packing; serves as intermediate for complex derivatives .
N-[5-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole with nitro and methoxy groups Nitro group increases reactivity (electron-withdrawing); thioether linkage reduces oxidative stability vs. sulfonyl .

Key Comparisons :

  • Functional Groups : The target’s sulfonyl group offers superior oxidative stability compared to thioethers () or simple acetamides () .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the thiadiazine core and acetamide side chain. Key steps include:

  • Chlorination/Fluorination : Use of chlorinating agents (e.g., POCl₃) and fluorinating reagents (e.g., Selectfluor) under inert conditions to introduce halogen substituents .
  • Coupling Reactions : Catalytic methods (e.g., Pd-mediated cross-coupling) to attach the 2-fluorophenyl and 4-methoxyphenyl groups .
  • Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ to form the 1,1-dioxido moiety in the thiadiazine ring .
    Optimization Strategies :
  • Monitor reaction progress via HPLC or TLC to isolate intermediates.
  • Use column chromatography or recrystallization for purification.
  • Adjust solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) to improve yield .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 488.0523) .
  • NMR Spectroscopy :
    • ¹H-NMR : Signals at δ 7.8–7.2 ppm (aromatic protons), δ 4.2 ppm (acetamide CH₂), and δ 3.8 ppm (methoxy group) .
    • ¹³C-NMR : Peaks at ~170 ppm (carbonyl) and 160–110 ppm (aromatic carbons) .
  • X-ray Crystallography : Resolves bond lengths and angles in the thiadiazine-dioxido ring system .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors structurally similar to known thiadiazine acetamide targets (e.g., acetylcholinesterase, kinase inhibitors) .
  • Assay Types :
    • In Vitro Enzymatic Assays : Use fluorogenic substrates to measure inhibition (e.g., IC₅₀ determination) .
    • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle (DMSO) to validate results .

Advanced Research Questions

Q. What computational approaches predict this compound’s reactivity and target interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electronic transitions (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the fluorophenyl moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions .

Q. How can Structure-Activity Relationship (SAR) studies improve its pharmacological profile?

Methodological Answer:

  • Analog Design : Modify substituents systematically:
    • Replace 2-fluorophenyl with 4-cyanophenyl to enhance polarity.
    • Substitute 4-methoxyphenyl with pyridinyl for hydrogen-bonding .
  • Activity Testing : Compare IC₅₀ values against parent compound in enzyme assays.
  • Physicochemical Profiling : Measure logP (via shake-flask method) and solubility (UV-Vis spectroscopy) to correlate hydrophobicity with activity .

Q. What methodologies assess its pharmacokinetic (ADME) properties?

Methodological Answer:

  • Absorption : Caco-2 cell monolayer assay to predict intestinal permeability .
  • Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • Excretion : Radiolabeled compound (¹⁴C) tracking in rodent models .
  • Toxicity : Ames test for mutagenicity and hemolysis assay for erythrocyte compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.